4-(Aminomethyl)cyclohexane-1-carbonyl chloride
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Overview
Description
4-(Aminomethyl)cyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C8H14ClNO It is a derivative of cyclohexane, featuring an aminomethyl group and a carbonyl chloride group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)cyclohexane-1-carbonyl chloride typically involves the reaction of 4-(Aminomethyl)cyclohexanecarboxylic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:
4-(Aminomethyl)cyclohexanecarboxylic acid+SOCl2→4-(Aminomethyl)cyclohexane-1-carbonyl chloride+SO2+HCl
This reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acid chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)cyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(Aminomethyl)cyclohexanecarboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 4-(Aminomethyl)cyclohexanemethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild to moderate conditions to form the corresponding amides, esters, and thioesters.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
4-(Aminomethyl)cyclohexanecarboxylic acid: Formed by hydrolysis.
4-(Aminomethyl)cyclohexanemethanol: Formed by reduction.
Scientific Research Applications
4-(Aminomethyl)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)cyclohexane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)cyclohexanecarboxylic acid: The parent compound from which 4-(Aminomethyl)cyclohexane-1-carbonyl chloride is derived.
4-(Aminomethyl)cyclohexanemethanol: A reduced form of the compound.
Cyclohexanecarbonyl chloride: Lacks the aminomethyl group but shares the carbonyl chloride functionality.
Uniqueness
This compound is unique due to the presence of both an aminomethyl group and a carbonyl chloride group on the cyclohexane ring. This combination of functional groups imparts distinct reactivity and allows for the formation of a wide range of derivatives, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h6-7H,1-5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTXWQMDCVOAKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515540 |
Source
|
Record name | 4-(Aminomethyl)cyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20515540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78044-69-6 |
Source
|
Record name | 4-(Aminomethyl)cyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20515540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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